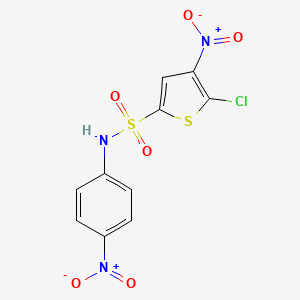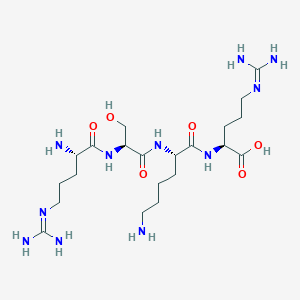![molecular formula C29H57O10P B12579976 [(2S)-2-(12-methoxydodecanoyloxy)-3-phosphonooxypropyl] 12-methoxydodecanoate CAS No. 308069-40-1](/img/structure/B12579976.png)
[(2S)-2-(12-methoxydodecanoyloxy)-3-phosphonooxypropyl] 12-methoxydodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S)-2-(12-methoxydodecanoyloxy)-3-phosphonooxypropyl] 12-methoxydodecanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes methoxydodecanoyloxy and phosphonooxypropyl groups, making it an interesting subject for research in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-2-(12-methoxydodecanoyloxy)-3-phosphonooxypropyl] 12-methoxydodecanoate typically involves multiple steps, including esterification and phosphorylation reactions. The starting materials often include 12-methoxydodecanoic acid and appropriate alcohols or phosphates. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and phosphorylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
[(2S)-2-(12-methoxydodecanoyloxy)-3-phosphonooxypropyl] 12-methoxydodecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into simpler forms or alter its functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
[(2S)-2-(12-methoxydodecanoyloxy)-3-phosphonooxypropyl] 12-methoxydodecanoate has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis studies.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the development of new materials, coatings, and surfactants.
Mechanism of Action
The mechanism of action of [(2S)-2-(12-methoxydodecanoyloxy)-3-phosphonooxypropyl] 12-methoxydodecanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
[(2S)-2-(12-methoxydodecanoyloxy)-3-phosphonooxypropyl] 12-methoxydodecanoate can be compared with similar compounds such as:
This compound analogs: These compounds have similar structures but may differ in specific functional groups or chain lengths.
Other phosphonooxypropyl esters: These compounds share the phosphonooxypropyl group but have different ester components.
Methoxydodecanoate derivatives: These compounds contain the methoxydodecanoate moiety but differ in other parts of their structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
308069-40-1 |
|---|---|
Molecular Formula |
C29H57O10P |
Molecular Weight |
596.7 g/mol |
IUPAC Name |
[(2S)-2-(12-methoxydodecanoyloxy)-3-phosphonooxypropyl] 12-methoxydodecanoate |
InChI |
InChI=1S/C29H57O10P/c1-35-23-19-15-11-7-3-5-9-13-17-21-28(30)37-25-27(26-38-40(32,33)34)39-29(31)22-18-14-10-6-4-8-12-16-20-24-36-2/h27H,3-26H2,1-2H3,(H2,32,33,34)/t27-/m0/s1 |
InChI Key |
CONGBQWZYAQGJB-MHZLTWQESA-N |
Isomeric SMILES |
COCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)O)OC(=O)CCCCCCCCCCCOC |
Canonical SMILES |
COCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol](/img/structure/B12579909.png)

![1-(Trimethylsilyl)-2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one](/img/structure/B12579920.png)


![3-(Decyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12579934.png)


![Benzimidazo[6,7,1-def][1,6]naphthyridine](/img/structure/B12579956.png)

![4-Quinolinamine, 7-chloro-N-[3-[[(1,1-dimethylethyl)amino]methyl]-4-fluorophenyl]-](/img/structure/B12579966.png)
![2,2'-(Ethane-1,1-diyl)bis[4,6-di(propan-2-yl)phenol]](/img/structure/B12579973.png)

